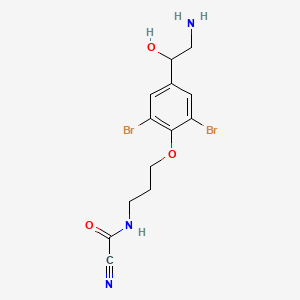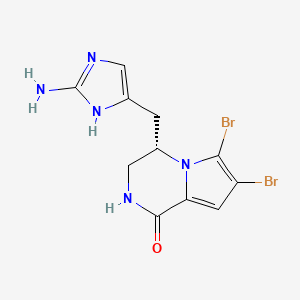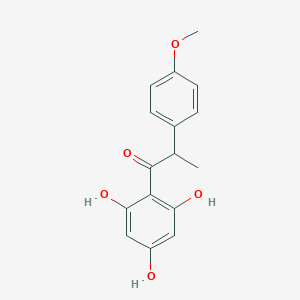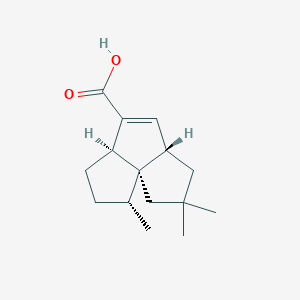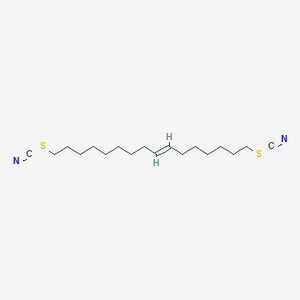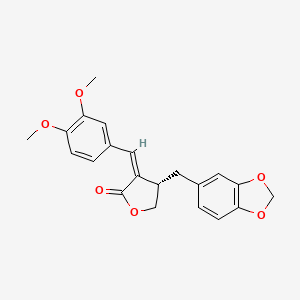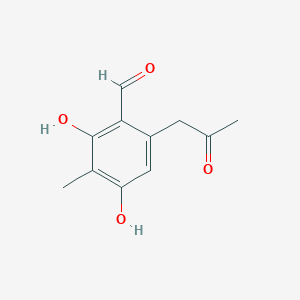
(-)-Guaia-6,9-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-guaia-6,9-diene is a (1xi,4xi,5xi)-guaia-6,9-diene. It is an enantiomer of a (+)-guaia-6,9-diene.
Aplicaciones Científicas De Investigación
Sesquiterpene Identification and Structure
- Sesquiterpene from Geranium Bourbon: Identified as guaia-6,9-diene, this sesquiterpene was previously misidentified but its correct structure and stereochemistry were established (Nagahama, Naoki, & Naya, 1975).
Biosynthesis and Conversion
- Conversion into Hanalpinol: Research shows that guaia-6,9-diene can be converted into hanalpinol through autooxidation and photosensitized oxidation, proposing a biogenetic pathway (Morita, Tomioka, Iitaka, & Itokawa, 1988).
Semisynthesis and Microbial Engineering
- Englerin A Production Using Guaia-6,10(14)-diene: This study outlines the semisynthetic production of Englerin A, a potent TRPC channel agonist, using guaia-6,10(14)-diene as a starting material. The process involved microbial engineering and CRISPR/Cas9 systems in E. coli and S. cerevisiae, highlighting the potential of guaia-6,9-diene derivatives (Siemon et al., 2020).
Isolation and Structure Elucidation
- Guaiane Sesquiterpenes from Agarwood: This study involved isolating various guaiane sesquiterpenes from Aquilaria agallocha (agarwood) and establishing their structures. This research showcases the natural occurrence and diversity of guaia-6,9-diene derivatives (Ishihara, Tsuneya, & Uneyama, 1991).
Antimicrobial and Cytotoxicity Studies
- New Cytotoxic Sesquiterpene Lactones: This research identified new sesquiterpene lactones derived from Anthemis scrobicularis, including derivatives of guaia-6,9-diene, and tested their cytotoxicity against various cell lines, indicating potential medicinal applications (Zaghloul, Yusufoglu, Salkini, & Alam, 2014).
Propiedades
Fórmula molecular |
C15H24 |
|---|---|
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1R,3aS,8aS)-1,4-dimethyl-7-propan-2-yl-1,2,3,3a,6,8a-hexahydroazulene |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5,9-10,12,14-15H,6-8H2,1-4H3/t12-,14-,15-/m1/s1 |
Clave InChI |
RCMUGHFHXFHKNW-BPLDGKMQSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]2[C@@H]1C=C(CC=C2C)C(C)C |
SMILES canónico |
CC1CCC2C1C=C(CC=C2C)C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



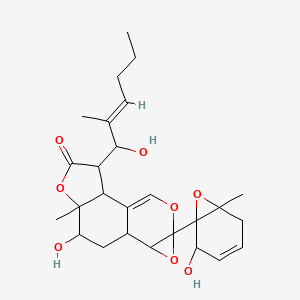
![methyl (1S,2R,7S,8S,9R)-8-[2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B1254216.png)

![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B1254218.png)

